molecular formula C8H8F3NO B173739 3-Methoxy-4-(trifluoromethyl)aniline CAS No. 106877-20-7

3-Methoxy-4-(trifluoromethyl)aniline

Cat. No. B173739
M. Wt: 191.15 g/mol
InChI Key: QRLOMWASJXMURT-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety . This compound is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions .


Synthesis Analysis

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The reaction is heated to 95°C for 4 hours, then sodium amide is added, and the temperature is raised to 155°C . The reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .


Molecular Structure Analysis

The molecular formula of 3-Methoxy-4-(trifluoromethyl)aniline is C8H8F3NO . The average mass is 191.150 Da and the monoisotopic mass is 191.055801 Da .


Chemical Reactions Analysis

3-Methoxy-4-(trifluoromethyl)aniline is used in the trifluoromethylarylation of alkenes . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .


Physical And Chemical Properties Analysis

3-Methoxy-4-(trifluoromethyl)aniline is a derivative of anisidine, with a trifluoromethyl substituent introduced at the 3-position . It is also referred to as anisole, due to the presence of a methoxybenzene moiety .

Scientific Research Applications

Organic Synthesis

  • Field : Organic Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline is commonly used as a substrate in organic synthesis for studying amine/aniline-related reactions .
  • Results : The outcomes of these studies would also depend on the specific reactions being investigated. In general, these studies contribute to our understanding of amine/aniline-related reactions .

Synthesis of Bicyclic Heterocycles

  • Field : Medicinal Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline is used for synthesising substituted bicyclic heterocycles, including quinolines, benzotriazoles and benzimidazoles analogues .
  • Method : The compound serves as a precursor in the synthesis of these bicyclic heterocycles .
  • Results : These synthesized compounds have shown strong antitumor and antiviral activities, making them particularly relevant to the development of active pharmaceutical ingredients (APIs) .

Synthesis of 4-(trialkylmethyl)anilines

  • Field : Organic Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of 4-(trialkylmethyl)anilines .
  • Method : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
  • Results : The outcomes of these studies would also depend on the specific reactions being investigated .

Synthesis of Side-group Liquid-crystalline Polymethacrylates

  • Field : Polymer Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of side-group liquid-crystalline polymethacrylates with fluorine-containing mesogens .
  • Method : The compound serves as a precursor in the synthesis of these polymethacrylates .
  • Results : These synthesized compounds have shown potential applications in the field of materials science .

Synthesis of 3-(quinolin-3-yl)acrylates

  • Field : Organic Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of 3-(quinolin-3-yl)acrylates .
  • Method : The specific methods of application or experimental procedures would depend on the particular reaction being studied .
  • Results : The outcomes of these studies would also depend on the specific reactions being investigated .

Synthesis of Schiff Bases

  • Field : Medicinal Chemistry
  • Application : 3-Methoxy-4-(trifluoromethyl)aniline can be used in the synthesis of Schiff bases via condensation with pyridinecarboxaldehydes .
  • Method : The compound serves as a precursor in the synthesis of these Schiff bases .
  • Results : These synthesized compounds have shown potential applications in the field of medicinal chemistry .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

3-Methoxy-4-(trifluoromethyl)aniline is commonly utilized as a substrate in organic synthesis for studying amine/aniline-related reactions . It serves as a synthetic substrate in organic synthesis and a precursor for bicyclic heterocycles . Future research may focus on expanding its applications in organic synthesis and exploring its potential uses in other areas of chemistry.

properties

IUPAC Name

3-methoxy-4-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-13-7-4-5(12)2-3-6(7)8(9,10)11/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLOMWASJXMURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30548364
Record name 3-Methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(trifluoromethyl)aniline

CAS RN

106877-20-7
Record name 3-Methoxy-4-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30548364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-(trifluoromethyl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
FX Talamas, SC Abbot, S Anand… - Journal of medicinal …, 2014 - ACS Publications
In the past few years, there have been many advances in the efforts to cure patients with hepatitis C virus (HCV). The ultimate goal of these efforts is to develop a combination therapy …
Number of citations: 39 pubs.acs.org
S Trofymchuk, MY Bugera, AA Klipkov… - The Journal of …, 2020 - ACS Publications
Diverse trifluoromethyl-substituted compounds were synthesized by deoxofluorination of cinnamic and (hetero)aromatic carboxylic acids with sulfur tetrafluoride. The obtained products …
Number of citations: 25 pubs.acs.org

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